molecular formula C20H16Cl2N6O2 B2457035 (2,5-Dichlorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone CAS No. 1105249-74-8

(2,5-Dichlorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone

Cat. No.: B2457035
CAS No.: 1105249-74-8
M. Wt: 443.29
InChI Key: AKLLFFDXVNJPRG-UHFFFAOYSA-N
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Description

(2,5-Dichlorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone is a sophisticated heterocyclic compound of significant interest in pharmaceutical and medicinal chemistry research. Its structure incorporates multiple privileged pharmacophores, including a piperazine ring, a [1,2,4]triazolo[4,3-b]pyridazine system, and furan and dichlorophenyl substituents. The piperazine moiety is a common feature in numerous biologically active compounds and FDA-approved drugs, often serving to optimize pharmacokinetic properties and as a scaffold to correctly position pharmacophoric groups for interaction with biological targets . Nitrogen-containing heterocycles like the [1,2,4]triazolo[4,3-b]pyridazine core in this compound are of profound importance in life sciences; statistically, more than 85% of all biologically active compounds are heterocycles, and approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle as a key architectural component . This high prevalence is attributed to their stability in biological systems and their ability to participate in key hydrogen-bonding interactions with target macromolecules like enzymes and receptors . The specific molecular architecture of this reagent suggests potential as a valuable scaffold for the design and synthesis of novel compounds for high-throughput screening and as a key intermediate in the development of targeted therapeutic agents. Its structure is representative of compounds investigated for modulating a range of biological pathways, and it serves as a sophisticated building block in drug discovery projects. This product is provided for non-human research applications only. It is intended for use in laboratory research as a standard or synthetic intermediate and is strictly not for diagnostic, therapeutic, or any other personal or veterinary use. Researchers are encouraged to handle this compound with the care appropriate for potentially bioactive molecules.

Properties

IUPAC Name

(2,5-dichlorophenyl)-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N6O2/c21-13-3-4-15(22)14(12-13)20(29)27-9-7-26(8-10-27)18-6-5-17-23-24-19(28(17)25-18)16-2-1-11-30-16/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLLFFDXVNJPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)C5=C(C=CC(=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,5-Dichlorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone, with the molecular formula C20H16Cl2N6O2 and a molecular weight of 443.29 g/mol, has garnered attention for its potential biological activities. This article reviews its biological activity based on diverse sources, including in vitro studies and structure-activity relationship analyses.

Chemical Structure

The compound features a dichlorophenyl moiety linked to a piperazine ring and a triazole-pyridazine hybrid structure. The presence of the furan group adds to its chemical diversity, potentially influencing its biological interactions.

Biological Activity Overview

Research indicates that this compound may exhibit multiple biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that derivatives of similar structures have shown activity against various cancer cell lines.
  • Anti-inflammatory Effects : Compounds containing piperazine and triazole structures are often evaluated for their anti-inflammatory potential.
  • Cox Inhibition : The compound's structural components suggest potential activity as a COX inhibitor.

Anticancer Activity

Several studies have explored the anticancer properties of compounds related to (2,5-Dichlorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone. For instance:

CompoundCancer Cell LineIC50 (μM)
47eT47D (Breast)43.4
47fHCT-116 (Colon)6.2
PYZ16COX-II Inhibition0.52

These findings indicate that variations of the compound can effectively inhibit cancer cell proliferation and may serve as leads for further development in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory potential is suggested by the structural analogy to known COX inhibitors. A study demonstrated that compounds with similar scaffolds exhibited significant inhibition of COX enzymes:

CompoundCOX-I InhibitionCOX-II InhibitionSelectivity Index
PYZ16ModerateHigh (IC50 = 0.52)10.73
CelecoxibLowModerate (IC50 = 0.78)9.51

The selectivity towards COX-II over COX-I is crucial for reducing gastrointestinal side effects associated with non-selective NSAIDs .

The proposed mechanism for the anticancer and anti-inflammatory activities involves the inhibition of specific enzymes and pathways associated with tumor growth and inflammation. The triazole ring is known for its role in modulating biological activities through interference with cellular signaling pathways.

Case Studies

  • Case Study on Cancer Cell Lines : A recent study evaluated the effects of various derivatives on cancer cell lines such as HCT-116 and T47D. The results indicated that compounds with higher lipophilicity showed improved cellular uptake and efficacy .
  • In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of similar compounds, demonstrating significant reductions in inflammation markers compared to controls .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves sequential coupling reactions. Key steps include:

  • Piperazine functionalization : Reacting 4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine with activated carbonyl intermediates (e.g., 2,5-dichlorobenzoyl chloride) under reflux in anhydrous dichloromethane or dimethylformamide (DMF) .
  • Catalyst use : Triethylamine (TEA) is critical for neutralizing HCl byproducts and accelerating nucleophilic substitution .
  • Purity control : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization (ethanol/water) ensure >95% purity .

Q. Which spectroscopic and chromatographic methods are used to confirm its structure?

  • NMR spectroscopy : 1^1H and 13^13C NMR (in DMSO-d6 or CDCl3) verify the integration of protons from the furan, triazolo-pyridazine, and piperazine moieties. Aromatic protons from the dichlorophenyl group appear as distinct doublets (δ 7.2–7.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 497.06) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity, with retention times compared to synthetic standards .

Advanced Research Questions

Q. How can researchers optimize coupling reactions to address low yields in the final step?

Low yields often stem from steric hindrance between the triazolo-pyridazine and dichlorophenyl groups. Strategies include:

  • Solvent optimization : Switching from DMF to tetrahydrofuran (THF) reduces side reactions .
  • Temperature control : Maintaining 0–5°C during acyl chloride addition minimizes decomposition .
  • Catalyst screening : Substituent-specific catalysts (e.g., DMAP) improve acylation efficiency .

Q. What in vitro assays are recommended to evaluate its biological activity?

  • Kinase inhibition assays : Use fluorescence polarization (FP) or TR-FRET to test inhibition of BRD4 bromodomains, given structural similarities to triazolopyridazine-based inhibitors like AZD5153 .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HCT116 or MCF7) at 1–100 µM concentrations, comparing IC50_{50} values to reference compounds .
  • Solubility testing : Measure kinetic solubility in PBS (pH 7.4) and DMSO to guide formulation for in vivo studies .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or impurities. Mitigation steps:

  • Reproducibility checks : Validate results across multiple labs using standardized protocols (e.g., NIH/NCATS guidelines) .
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., dechlorinated derivatives) that may skew activity .
  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing furan with thiophene) to isolate pharmacophoric contributions .

Methodological Considerations

Q. What strategies improve the compound’s stability during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the methanone group .
  • Light sensitivity : Use amber vials to protect the triazolo-pyridazine core from UV degradation .

Q. How can computational modeling guide its optimization for target binding?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to predict interactions with BRD4 (PDB: 5U50). Focus on π-π stacking between the triazolo-pyridazine and acetylated lysine pockets .
  • ADMET prediction : SwissADME or pkCSM models assess logP, CYP450 inhibition, and blood-brain barrier permeability .

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